molecular formula C10H32O6Si5 B3061250 Decamethylpentasiloxane-1,9-diol CAS No. 7445-36-5

Decamethylpentasiloxane-1,9-diol

Cat. No. B3061250
CAS RN: 7445-36-5
M. Wt: 388.78 g/mol
InChI Key: MHQYXFZBMMHEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethylpentasiloxane-1,9-diol (DMPD) is a chemical compound that belongs to the class of siloxanes. It is also known as 1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane-1,9-diol . The CAS Number of this compound is 7445-36-5 .


Synthesis Analysis

The synthesis of this compound involves the condensation of a bifunctional species. The assistance of a third functional group in the condensation may lead to the situation in which the competition of intramolecular vs. intermolecular reactions is not affected by the dilution of the system .


Molecular Structure Analysis

The molecular formula of this compound is C10H32O6Si5 . The molecular weight of this compound is 388.78 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are quite interesting. There is an unusual competition of intermolecular vs. interamolecular reactions. The kinetics of the condensation of this compound has been studied .


Physical And Chemical Properties Analysis

This compound is a colorless and odorless liquid . The storage temperature is between 28 C .

Scientific Research Applications

Bioaccumulation Studies

Decamethylpentasiloxane-1,9-diol, commonly referred to as D5, has been extensively studied for its bioaccumulation properties. Research shows that D5 exhibits high depuration rates in fish and mammals, indicating that it is efficiently eliminated from these organisms. This property is crucial for assessing the environmental impact of substances used in consumer products. Studies have also revealed that D5 undergoes biotransformation in mammals and fish, and does not biomagnify in most laboratory experiments and field studies, supporting its minimal ecological risk (Gobas et al., 2015).

Atmospheric Fate and Transport

Investigations into the atmospheric fate of D5 have demonstrated its volatility and propensity for long-range atmospheric transport. This is crucial for understanding the environmental dispersion of substances used in personal care products. A study in Sweden using an atmospheric circulation model showed that D5 is effectively removed from the atmosphere via phototransformation, indicating its transient nature in the environment (McLachlan et al., 2010).

Human Health Risk Assessment

Comprehensive human health risk assessments have been conducted for D5. These assessments incorporate global exposure information combined with pharmacokinetic modeling to estimate internal dose metrics, providing crucial insights into the potential health impacts of exposure to D5 (Franzen et al., 2016).

Application in Personal Care Products

D5 is widely used in consumer products, leading to its prevalence in urban air. Research has quantified the ambient mixing ratios of D5 in various cities, providing valuable data for environmental monitoring and regulation (Coggon et al., 2018).

Crosslinking and Film Properties

In material science, D5 derivatives have been explored for their potential in creating films with varying properties. The crosslinking reactions of D5 derivatives have been studied, revealing their potential applications in producing materials with specific thermal stabilities, mechanical properties, and surface characteristics (Lee et al., 2006).

Pharmacokinetic Modeling

Pharmacokinetic modeling studies have been essential for understanding the inhalation dosimetry of D5. These studies provide insights into the factors regulating tissue concentrations after exposure, which is crucial for risk assessment and regulatory purposes (Reddy et al., 2008).

Mechanism of Action

Mode of Action

The compound is involved in unusual competition of intermolecular vs. interamolecular reactions . The assistance of a third functional group in the condensation of a bifunctional species may lead to the situation in which the competition of intramolecular vs.

Biochemical Pathways

It is involved in the kinetics of condensation reactions .

properties

IUPAC Name

bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H32O6Si5/c1-17(2,11)13-19(5,6)15-21(9,10)16-20(7,8)14-18(3,4)12/h11-12H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQYXFZBMMHEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H32O6Si5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558028
Record name Decamethylpentasiloxane-1,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7445-36-5
Record name Decamethylpentasiloxane-1,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decamethyl-1,9-Pentasiloxanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decamethylpentasiloxane-1,9-diol
Reactant of Route 2
Decamethylpentasiloxane-1,9-diol
Reactant of Route 3
Decamethylpentasiloxane-1,9-diol
Reactant of Route 4
Decamethylpentasiloxane-1,9-diol
Reactant of Route 5
Decamethylpentasiloxane-1,9-diol
Reactant of Route 6
Decamethylpentasiloxane-1,9-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.